molecular formula C10H11BrO B051047 3-bromo-4-phenylbutan-2-one CAS No. 55985-68-7

3-bromo-4-phenylbutan-2-one

Cat. No.: B051047
CAS No.: 55985-68-7
M. Wt: 227.1 g/mol
InChI Key: VVSQAKKEJGMRSP-UHFFFAOYSA-N
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Description

2-Butanone, 3-bromo-4-phenyl- is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom at the third position and a phenyl group at the fourth position of the butanone backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-bromo-4-phenyl- typically involves the bromination of 4-phenyl-2-butanone. One common method is the reaction of 4-phenyl-2-butanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 2-Butanone, 3-bromo-4-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-bromo-4-phenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 3-hydroxy-4-phenyl-2-butanone or 3-amino-4-phenyl-2-butanone.

    Reduction: Formation of 3-bromo-4-phenyl-2-butanol.

    Oxidation: Formation of 3-bromo-4-phenylbutanoic acid.

Scientific Research Applications

2-Butanone, 3-bromo-4-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanone, 3-bromo-4-phenyl- is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds.

Properties

IUPAC Name

3-bromo-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSQAKKEJGMRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446104
Record name 2-butanone, 3-bromo-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55985-68-7
Record name 2-butanone, 3-bromo-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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